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Compound of Interest

Compound Name: 5-DTAF

Cat. No.: B148997

Introduction

5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)fluorescein (5-DTAF) is a fluorescent dye used for
covalently labeling proteins and other biomolecules for visualization in fluorescence
microscopy. As a derivative of fluorescein, it exhibits bright green fluorescence. The
dichlorotriazinyl group of 5-DTAF is amine-reactive and forms a stable covalent bond with
primary amino groups, such as the N-terminus of a protein and the epsilon-amino group of
lysine residues.[1] This reaction is highly pH-dependent and proceeds efficiently at an alkaline
pH of 9.0 or higher.[1]

Properly labeling proteins with 5-DTAF is critical for generating high-quality fluorescent probes
for various microscopy applications, including immunofluorescence, flow cytometry, and live-
cell imaging. Key considerations for a successful conjugation include using an amine-free
buffer at the correct pH, optimizing the dye-to-protein molar ratio, and effectively removing
unconjugated dye.[2][3] Over-labeling can lead to fluorescence quenching and loss of protein
activity, while under-labeling results in a weak signal.[4][5] Therefore, characterization of the
final conjugate by calculating the Degree of Labeling (DOL) is an essential quality control step.

[416][7]

Quantitative Data Summary

The following tables provide key quantitative data for 5-DTAF and recommended starting
conditions for labeling reactions.
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Table 1: Spectroscopic Properties of 5-DTAF

Parameter Value Reference

Excitation Maximum

~492 nm Generic Fluorescein Value
(Amax)
Emission Maximum (Aem) ~517 nm Generic Fluorescein Value
Molar Extinction Coefficient (g)

~70,000 M~icm—1 [8]

at Amax

| Correction Factor (CF = Azso/Amax) | ~0.30 |[6] |

Table 2: Recommended Reaction Parameters

Parameter Recommended Value Notes

Higher concentrations

Protein Concentration 1-10 mg/mL improve labeling
efficiency.[3]
) 0.1 M Sodium Carbonate- Must be free of primary amines
Reaction Buffer ) )
Bicarbonate (e.g., Tris).[2]
Reaction pH 9.0-9.5 Critical for DTAF reactivity.[1]
] ] Must be optimized
Dye:Protein Molar Ratio 5:1to 20:1 )
experimentally.[9]
1-2 hours at Room Longer times (e.g., overnight

Incubation Time
Temperature at 4°C) can also be used.[2]

| Optimal Degree of Labeling (DOL) | 2 - 10 for Antibodies | Varies by protein and application.[5]
[10]]

Experimental Protocols

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b148997?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6294648/
https://info.gbiosciences.com/blog/how-to-determine-degree-of-protein-labeling
https://www.lumiprobe.com/protocols/nhs-ester-labeling
https://fnkprddata.blob.core.windows.net/domestic/download/pdf/BRP_NHS_ester_labeling.pdf
https://www.int-res.com/abstracts/meps/v163/meps163077
https://www.aatbio.com/resources/application-notes/antibody-conjugation-protocol
https://fnkprddata.blob.core.windows.net/domestic/download/pdf/BRP_NHS_ester_labeling.pdf
https://www.aatbio.com/resources/application-notes/how-to-determine-the-degree-of-labeling
https://www.aatbio.com/tools/degree-of-labeling-calculator
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Protocol 1: 5-DTAF Conjugation to a Protein (e.g.,
Antibody)

This protocol details the steps for covalently labeling a protein with 5-DTAF.

1. Preparation of Protein a. Dialyze the protein (e.g., 1-5 mg) extensively against 0.1 M sodium
carbonate-bicarbonate buffer (pH 9.0) at 4°C.[8] Two to three buffer changes over 24 hours are
recommended. This step removes any amine-containing substances (like Tris or ammonium
sulfate) and adjusts the pH for the reaction. b. After dialysis, determine the protein
concentration by measuring the absorbance at 280 nm (Azso0).[11] For a typical IgG, the
concentration (in mg/mL) can be estimated using the formula: Concentration (mg/mL) = Azso /
1.4.

2. Preparation of 5-DTAF Stock Solution a. Allow the vial of 5-DTAF to equilibrate to room
temperature before opening to prevent moisture condensation. b. Dissolve the 5-DTAF powder
in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.[8]
This stock solution should be prepared fresh before each labeling reaction.[8]

3. Labeling Reaction a. Calculate the required volume of the 5-DTAF stock solution needed to
achieve the desired dye:protein molar ratio (e.g., a 10:1 starting ratio). b. While gently vortexing
the protein solution, add the calculated volume of the 5-DTAF stock solution dropwise.[2] c.
Protect the reaction vessel from light by wrapping it in aluminum foil. d. Incubate the reaction at
room temperature for 1-2 hours with continuous gentle stirring or rocking.[9][11]

4. Purification of the Labeled Protein a. The most common method to separate the labeled
protein from unconjugated 5-DTAF is gel filtration or size-exclusion chromatography.[2][5] b.
Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with an appropriate storage
buffer (e.g., PBS, pH 7.4).[9] c. Apply the reaction mixture to the top of the column. d. The
labeled protein will elute first in the void volume, appearing as a colored band. The smaller,
unconjugated dye molecules will be retained by the resin and elute later. e. Collect the fractions
containing the fluorescently labeled protein.

Protocol 2: Characterization - Calculating the Degree of
Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[7]
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1. Spectrophotometric Measurements a. After purification, measure the absorbance of the
protein conjugate solution at 280 nm (Azso) and at the absorbance maximum of the dye, ~492
nm (Amax).[6] b. If the absorbance reading is too high (>2.0), dilute the sample with buffer and
record the dilution factor.[5][6]

2. Calculation a. Calculate the protein concentration (M):

Protein Conc. (M) = [Az2so - (Amax X CF)] / €_protein

Where:

CF is the correction factor for the dye's absorbance at 280 nm (~0.30 for fluorescein).[6]
€_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M~tcm~1
for a typical 1gG).[5]

b. Calculate the Degree of Labeling (DOL):

DOL = Amax / (¢_dye x Protein Conc. (M))
Where:
€_dye is the molar extinction coefficient of 5-DTAF at its Amax (~70,000 M—1cm~1).[8]

Protocol 3: Fluorescence Microscopy of Labeled
Proteins

This is a general workflow for using a 5-DTAF labeled antibody for immunofluorescence
staining of cells.

1. Cell Preparation a. Grow cells on sterile coverslips to the desired confluency. b. Fix the cells
using a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes). c. To stain
intracellular targets, permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100
in PBS for 10 minutes).[12]

2. Staining a. Block non-specific antibody binding by incubating the cells in a blocking buffer
(e.g., 1% BSA in PBS) for 30-60 minutes. b. Dilute the 5-DTAF labeled protein to the desired
working concentration in the blocking buffer. c. Incubate the cells with the diluted labeled
protein for 1 hour at room temperature in a humidified chamber, protected from light.

3. Washing and Mounting a. Wash the cells three times with PBS to remove unbound labeled
protein. b. (Optional) A counterstain for the nucleus (e.g., DAPI) can be applied. c. Mount the
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coverslip onto a microscope slide using an anti-fade mounting medium.

4. Imaging a. Image the specimen using a fluorescence microscope equipped with a filter set
appropriate for fluorescein (Excitation: ~490 nm, Emission: ~525 nm).[13]
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Caption: Workflow for 5-DTAF protein labeling and microscopy.

Caption: Covalent labeling of a protein amine group with 5-DTAF.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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